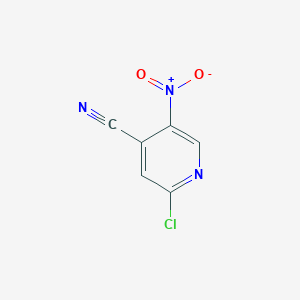
2-Chloro-5-nitroisonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitroisonicotinonitrile is an organic compound with the molecular formula C6H2ClN3O2 It is a derivative of isonicotinonitrile, where the chlorine atom is substituted at the second position and the nitro group at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitroisonicotinonitrile typically involves the chlorination and nitration of isonicotinonitrile. One common method includes the following steps:
Chlorination: Isonicotinonitrile is dissolved in an organic solvent, and thionyl chloride is added dropwise at a controlled temperature of 15 ± 5°C.
Nitration: The chlorinated product is then subjected to nitration using a nitrating agent such as nitrogen dioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-nitroisonicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline or piperidine in solvents like acetone or methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: 2-Amino-5-nitroisonicotinonitrile.
Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
2-Chloro-5-nitroisonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitroisonicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitroaniline: Similar structure but with an amino group instead of a nitrile group.
2-Chloro-5-nitropyridine: Similar structure but without the nitrile group.
2-Chloro-3-cyano-5-nitropyridine: Similar structure with a cyano group at the third position.
Uniqueness
2-Chloro-5-nitroisonicotinonitrile is unique due to the presence of both a chlorine atom and a nitro group on the pyridine ring, along with a nitrile group
Propiedades
Fórmula molecular |
C6H2ClN3O2 |
|---|---|
Peso molecular |
183.55 g/mol |
Nombre IUPAC |
2-chloro-5-nitropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H |
Clave InChI |
IIZCZGCPNIQFAM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


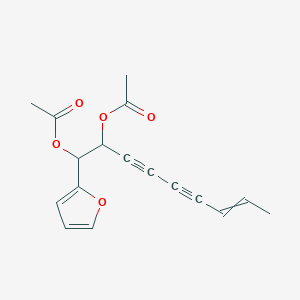
![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)

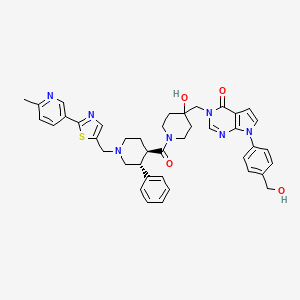
![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)
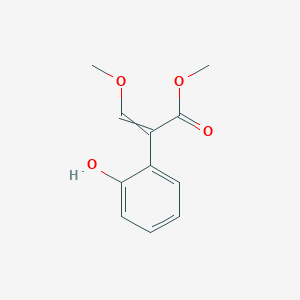
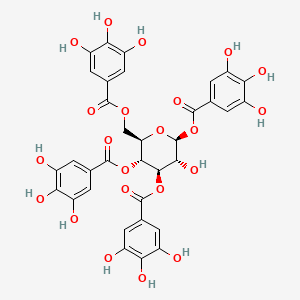
![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)
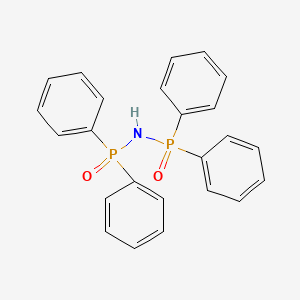
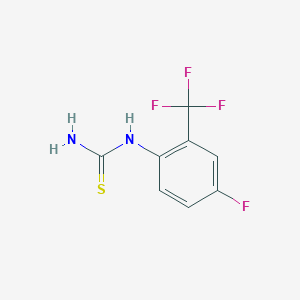

![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)
